molecular formula C11H15ClO2 B060920 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene CAS No. 188875-36-7

1-(3-Chloro-propoxymethyl)-2-methoxy-benzene

Cat. No. B060920
M. Wt: 214.69 g/mol
InChI Key: UKBFNAFIUSTHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-propoxymethyl)-2-methoxy-benzene, also known as CPMB, is a chemical compound that has been widely used in scientific research. It is a benzene derivative that has a chloro-substituted propoxymethyl group and a methoxy group attached to it. CPMB has been synthesized using different methods, and its applications in scientific research have been explored extensively.

Scientific Research Applications

1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. Additionally, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been used as a precursor for the synthesis of other compounds with potential biological activity.

Mechanism Of Action

The mechanism of action of 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene is not fully understood, but it is believed to involve the interaction of the chloro-substituted propoxymethyl group and the methoxy group with specific targets in biological systems. This interaction may result in changes in the conformation or activity of the target molecules, leading to the observed biological effects.

Biochemical And Physiological Effects

1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been shown to exhibit various biochemical and physiological effects in different biological systems. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been reported to have antimicrobial activity against different bacterial strains.

Advantages And Limitations For Lab Experiments

1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and biological effects.

Future Directions

There are several future directions for research on 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene, including the development of new synthesis methods to improve yield and purity, the identification of specific targets and pathways involved in its mechanism of action, and the exploration of its potential applications in different fields, such as medicine, materials science, and environmental science.
In conclusion, 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene is a benzene derivative that has been widely used in scientific research for various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene in different fields and to develop new applications for this compound.

properties

CAS RN

188875-36-7

Product Name

1-(3-Chloro-propoxymethyl)-2-methoxy-benzene

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(3-chloropropoxymethyl)-2-methoxybenzene

InChI

InChI=1S/C11H15ClO2/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6H,4,7-9H2,1H3

InChI Key

UKBFNAFIUSTHIV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1COCCCCl

Canonical SMILES

COC1=CC=CC=C1COCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 24.6 g (0.157 mmol) of 2-methoxybenzyl chloride and 26 ml (29.4 g, 0.311 mmol) of 3-chloro-1-propanol in 150 ml of absolute DMF was treated portionwise at 10° C. within 2.5 hours with 8.4 g (0.196 mmol) of sodium hydride dispersion (55% in refined oil) and stirred at room temperature for 1 hour. Subsequently, a further 1.0 g (0.023 mmol) of sodium hydride dispersion was added at room temperature and the mixture was stirred for a further 3 hours. For the working-up, the reaction mixture was partitioned between 500 ml of water and 500 ml of ethyl acetate. The organic phase was separated. The aqueous phase was extracted four times with 250 ml of ethyl acetate each time. The combined organic phases were washed twice with 250 ml of water each time and finally the solvent was distilled off under reduced pressure. The crude product (44 g) was purified by chromatography on silica gel with a 1:2 mixture of methylene chloride and hexane as the eluent. There were obtained 25.0 g (74% of theory) of 2-methoxybenzyl 3-chloropropyl ether as a colourless oil; MS: 214. 216 (M)+.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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